![molecular formula C19H17N5O2S2 B2739269 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-83-9](/img/structure/B2739269.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound known for its diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is characterized by its complex molecular structure, which allows it to participate in various chemical reactions and interact with multiple biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step chemical processes. Key synthetic routes may include:
Preparation of Intermediate Compounds: The initial steps often involve the synthesis of intermediate compounds, such as 2-oxobenzo[d]thiazol and 1,2,4-triazol derivatives.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions under specific conditions, including the use of catalysts like palladium and ligands to enhance reaction efficiency.
Thiolation: The final step usually involves thiolation, where a sulfur-containing group is introduced to the compound using reagents like thiourea or thiol derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to improve yield and cost-effectiveness. This can involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, such as:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents such as halogenating agents or alkylating agents.
Major Products Formed
Depending on the specific reaction conditions and reagents used, the major products formed from these reactions can vary. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide finds applications across multiple fields:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Researchers utilize this compound to investigate its interactions with biological macromolecules, such as proteins and DNA, providing insights into cellular processes and potential therapeutic targets.
Medicine: The compound's bioactivity makes it a candidate for drug discovery and development, particularly in exploring its effects on specific diseases and conditions.
Industry: It is employed in the development of novel materials with unique properties, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to alterations in cellular functions. Detailed studies are often conducted to elucidate these mechanisms, providing a deeper understanding of its biological activity.
Comparison with Similar Compounds
Similar Compounds and Uniqueness
When compared to other compounds with similar structures, such as derivatives of benzo[d]thiazol and triazol, 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Some similar compounds include:
2-((4-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanol
Each of these compounds, while structurally related, may exhibit varying degrees of efficacy and application potential, highlighting the importance of structural variations in determining chemical and biological properties.
Conclusion
This compound is a compound of significant interest in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and unique mechanism of action make it a valuable tool for exploring new frontiers in various fields.
Hope that satisfies your curiosity about this multifaceted compound! What do you think?
Properties
IUPAC Name |
2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-12-6-2-3-7-13(12)24-17(21-22-18(24)27-11-16(20)25)10-23-14-8-4-5-9-15(14)28-19(23)26/h2-9H,10-11H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXAKTQJAVXTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
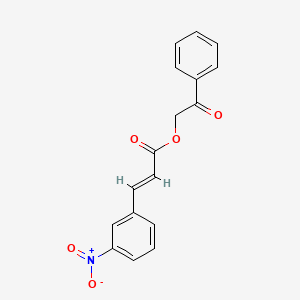
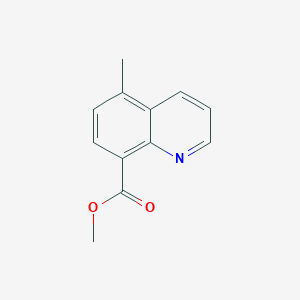
![4-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B2739189.png)
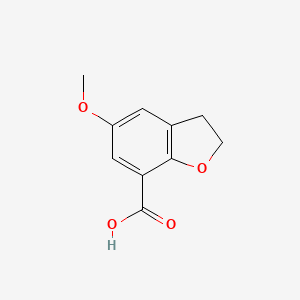
![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)
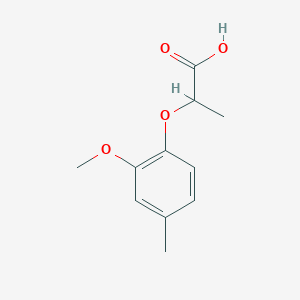
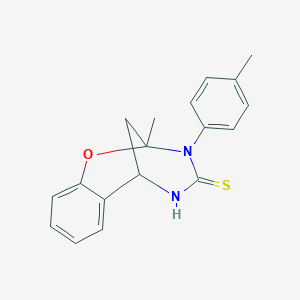
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)
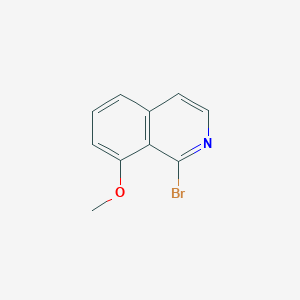
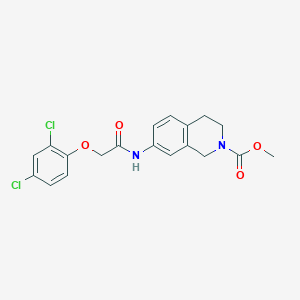
![ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate](/img/structure/B2739202.png)
![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)
![3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2739209.png)
